molecular formula C14H22O B12680070 3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one CAS No. 93882-36-1

3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one

Katalognummer: B12680070
CAS-Nummer: 93882-36-1
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: RLDRENCYLPKBFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one is an organic compound with a complex structure that includes a cyclohexene ring and a butenone moiety. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one typically involves the reaction of 2,4,4-trimethylcyclohex-2-en-1-one with appropriate reagents to introduce the butenone side chain. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to isolate the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.

    3-Methyl-1-cyclohexene: Another related compound with a simpler structure.

Uniqueness

3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

93882-36-1

Molekularformel

C14H22O

Molekulargewicht

206.32 g/mol

IUPAC-Name

3-methyl-1-(2,4,4-trimethylcyclohexen-1-yl)but-2-en-1-one

InChI

InChI=1S/C14H22O/c1-10(2)8-13(15)12-6-7-14(4,5)9-11(12)3/h8H,6-7,9H2,1-5H3

InChI-Schlüssel

RLDRENCYLPKBFK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CCC(C1)(C)C)C(=O)C=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.